molecular formula C12H23NO2 B15263496 Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate

Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate

Cat. No.: B15263496
M. Wt: 213.32 g/mol
InChI Key: JXVAXIFUJGXWIA-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . This compound is characterized by a cyclohexane ring substituted with a tert-butyl group, an amino group, and a carboxylate ester group. It is known for its stability and reactivity, making it a valuable asset in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate typically involves the reaction of 1-amino-3-methylcyclohexane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Scientific Research Applications

Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with a tert-butyl group, an amino group, and a carboxylate ester group. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 1-amino-3-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-9-6-5-7-12(13,8-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

JXVAXIFUJGXWIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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